molecular formula C12H13BrN2 B2539564 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole CAS No. 1351386-41-8

4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole

Cat. No.: B2539564
CAS No.: 1351386-41-8
M. Wt: 265.154
InChI Key: JGFGQFJWLMZVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole ( 1351386-41-8) is a brominated aromatic pyrazole compound with a molecular formula of C12H13BrN2 and a molecular weight of 265.15 g/mol . This chemical serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring a bromophenyl group attached to a pyrazole ring, makes it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, enabling the creation of more complex molecular architectures for drug discovery programs. Compounds within this chemical class have demonstrated significant research potential in medicinal chemistry, particularly in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO) . IDO is a key immunomodulatory enzyme involved in the tryptophan metabolism pathway and represents a promising therapeutic target for cancer immunotherapy, autoimmune diseases, and neurological disorders . Researchers utilize this brominated pyrazole derivative to explore new treatments for various conditions, including glioblastoma, non-small cell lung carcinoma, breast cancer, and other solid tumors, as well as in studies related to pathological angiogenesis, anxiety, Alzheimer's disease, and cataracts . This product is supplied for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)-1-propan-2-ylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-9(2)15-8-11(7-14-15)10-3-5-12(13)6-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFGQFJWLMZVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Bromophenyl 1 Isopropyl 1h Pyrazole and Its Analogues

General Synthetic Strategies for Pyrazole (B372694) Core Construction

The construction of the pyrazole ring can be achieved through a variety of synthetic strategies, ranging from classical condensation reactions to modern techniques that employ microwave, ultrasound, and polymer-supported methodologies. These approaches offer diverse pathways to a wide array of substituted pyrazoles.

Cyclocondensation Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comnih.gov This method, dating back to the pioneering work of Knorr, remains a straightforward and widely used approach for creating the pyrazole ring. mdpi.com The reaction proceeds through the condensation of the hydrazine with the two carbonyl groups of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The versatility of this method lies in the wide availability of substituted 1,3-dicarbonyls and hydrazines, allowing for the introduction of various substituents at different positions of the pyrazole core. For instance, the reaction of an unsymmetrical β-diketone with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. mdpi.com However, regioselectivity can often be controlled by modulating the reaction conditions or the steric and electronic properties of the reactants. mdpi.com

Beyond traditional 1,3-diketones, other 1,3-dielectrophiles such as α,β-unsaturated ketones and acetylenic ketones can also be employed in cyclocondensation reactions with hydrazines to yield pyrazoles. mdpi.com In the case of α,β-unsaturated ketones, the initial reaction typically forms a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. mdpi.com

Table 1: Examples of 1,3-Dielectrophiles in Pyrazole Synthesis

1,3-Dielectrophile Type General Structure Resulting Pyrazole Feature
1,3-Diketone R1-CO-CH2-CO-R2 Substituted at positions 3 and 5
α,β-Unsaturated Ketone R1-CO-CH=CH-R2 Requires subsequent oxidation step
Acetylenic Ketone R1-CO-C≡C-R2 Can lead to regioisomeric mixtures

Approaches Involving Hydrazine Derivatives

Hydrazine and its derivatives are fundamental building blocks in the majority of pyrazole syntheses, serving as the source of the two adjacent nitrogen atoms in the heterocyclic ring. mdpi.comnih.gov The choice of the hydrazine derivative is crucial as it determines the substituent at the N1 position of the pyrazole. For instance, using hydrazine hydrate (B1144303) will result in an N-unsubstituted pyrazole, which can be subsequently functionalized. In contrast, employing a substituted hydrazine, such as phenylhydrazine (B124118) or methylhydrazine, directly installs the corresponding substituent at the N1 position.

The nucleophilicity of the nitrogen atoms in the hydrazine derivative plays a significant role in the reaction mechanism and, in some cases, the regioselectivity of the cyclization. In monosubstituted hydrazines, the substituted nitrogen is generally less nucleophilic, which can influence which nitrogen atom initiates the attack on the 1,3-dicarbonyl compound.

Polymer-Supported Synthetic Techniques for Pyrazole Library Generation

Polymer-supported synthesis has emerged as a powerful tool for the generation of libraries of pyrazole derivatives for high-throughput screening in drug discovery. researchgate.net This technique involves attaching one of the reactants to a solid support, such as a polymer resin, and carrying out the synthetic transformations in a stepwise manner. The key advantage of this approach is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin-bound product.

In a typical polymer-supported pyrazole synthesis, a suitable building block, often a β-ketoester, is anchored to the solid support. This is followed by reaction with various reagents in solution to build the pyrazole ring. For example, a resin-bound β-ketoester can be reacted with a diverse set of aldehydes and then with different hydrazine derivatives to generate a library of pyrazoles with variations at multiple positions. After the synthesis is complete, the desired pyrazole is cleaved from the solid support. This methodology is highly amenable to automation and parallel synthesis, enabling the rapid production of a large number of distinct pyrazole analogues.

Microwave-Assisted Synthetic Protocols for Pyrazole Derivatives

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. eurekaselect.combenthamdirect.comresearchgate.net In pyrazole synthesis, microwave irradiation can dramatically reduce reaction times, often from hours to minutes. eurekaselect.combenthamdirect.comresearchgate.net

This technique is applicable to various pyrazole-forming reactions, including the classical cyclocondensation of 1,3-diketones with hydrazines. mdpi.com The rapid heating and the ability to reach temperatures higher than the boiling point of the solvent under sealed-vessel conditions contribute to the enhanced reaction rates. eurekaselect.combenthamdirect.comresearchgate.net Microwave-assisted synthesis is also particularly beneficial for multi-component reactions, where the efficiency of several sequential steps can be improved. mdpi.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. eurekaselect.combenthamdirect.comresearchgate.net

Ultrasound and Mechanochemical Approaches in Pyrazole Synthesis

In recent years, alternative energy sources such as ultrasound and mechanochemistry have been explored for the synthesis of pyrazoles, offering further advantages in terms of efficiency and sustainability. rsc.org

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles generates localized hot spots with high temperatures and pressures, leading to an acceleration of the reaction rate. eurekaselect.combenthamdirect.comresearchgate.net This method has been successfully applied to the synthesis of pyrazoles, often resulting in shorter reaction times and improved yields compared to silent reactions. eurekaselect.combenthamdirect.comresearchgate.net

Mechanochemical synthesis , which involves grinding solid reactants together, often in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), is a highly environmentally friendly approach. thieme-connect.com This technique has been demonstrated to be effective for the synthesis of pyrazoles from chalcones and hydrazines. thieme-connect.com The mechanical energy input facilitates the reaction between the solid-state reactants, and the absence of bulk solvent simplifies purification and reduces waste. thieme-connect.com

Targeted Synthesis of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole

The synthesis of the specifically substituted pyrazole, this compound, can be envisioned through a logical, multi-step approach that combines established methodologies for pyrazole construction and subsequent functionalization. A likely synthetic route involves the initial formation of the 4-(4-bromophenyl)-1H-pyrazole core, followed by the introduction of the isopropyl group at the N1 position.

A plausible initial step is the creation of the 4-aryl pyrazole scaffold. While various methods exist, a common strategy for introducing an aryl group at the 4-position of a pyrazole is through a transition metal-catalyzed cross-coupling reaction. However, a more direct approach to a 4-substituted pyrazole can be achieved through the reaction of a suitably substituted three-carbon building block with a hydrazine. For instance, the synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole has been reported, demonstrating the feasibility of incorporating a bromophenyl group into the pyrazole structure. rsc.org

Following the successful synthesis of 4-(4-Bromophenyl)-1H-pyrazole, the final step would be the N-alkylation to introduce the isopropyl group. This can be typically achieved by reacting the N-unsubstituted pyrazole with an isopropyl halide, such as 2-bromopropane, in the presence of a base. researchgate.net The base deprotonates the pyrazole nitrogen, generating a nucleophilic pyrazolate anion that then attacks the alkyl halide in an SN2 reaction to form the N-alkylated product. The choice of base and solvent is critical to ensure efficient and selective N-alkylation.

Table 2: Proposed Synthetic Route for this compound

Step Reaction Key Reagents Intermediate/Product
1 Formation of 4-(4-Bromophenyl)-1H-pyrazole 1,3-dicarbonyl precursor with a 4-bromophenyl group, Hydrazine hydrate 4-(4-Bromophenyl)-1H-pyrazole
2 N-Isopropylation 2-Bromopropane, Base (e.g., K2CO3, NaH) This compound

This proposed pathway leverages well-established reactions in heterocyclic chemistry to provide a reliable method for obtaining the target compound, this compound.

Precursor Identification and Preparation Strategies for the Bromophenyl and Isopropyl Moieties

The construction of the this compound core relies on the principles of pyrazole synthesis, most commonly the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.

Bromophenyl Moiety Precursors: The 4-bromophenyl group is typically introduced via a precursor that already contains this functionality. The most direct approach involves a β-dicarbonyl compound or a functional equivalent bearing the 4-bromophenyl group. Common precursors include:

1-(4-bromophenyl)butane-1,3-dione: This diketone is a classic starting material for the Knorr pyrazole synthesis. It can be prepared through the Claisen condensation of 4-bromoacetophenone with ethyl acetate.

α,β-Unsaturated Carbonyl Compounds: Precursors like (E)-1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one can also serve as the three-carbon backbone for the pyrazole ring. These are often generated in situ or prepared from the corresponding ketone.

4-Bromoacetophenone: This can be used to generate the necessary dicarbonyl or unsaturated carbonyl precursors through various established organic reactions.

Isopropyl Moiety Precursor: The 1-isopropyl group is introduced using the corresponding hydrazine.

Isopropylhydrazine: This is the standard reagent for incorporating the N-isopropyl substituent onto the pyrazole ring. The reaction involves the nucleophilic attack of the hydrazine onto the dicarbonyl precursor, followed by cyclization and dehydration to form the aromatic pyrazole ring.

The general synthetic pathway involves the reaction of one of these 4-bromophenyl-containing precursors with isopropylhydrazine, as illustrated by the classic Knorr synthesis.

Optimization of Reaction Conditions for this compound Formation

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and the formation of unwanted isomers. Key parameters that are typically adjusted include the solvent, temperature, and use of catalysts.

Solvent Effects: The choice of solvent can significantly influence reaction rates and regioselectivity.

Protic Solvents: Ethanol is a conventional solvent for pyrazole synthesis, often used at reflux temperatures. However, it can sometimes lead to mixtures of regioisomers. nih.gov

Aprotic Dipolar Solvents: Solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) have been shown to improve results, particularly in regioselective syntheses, sometimes allowing the reaction to proceed at room temperature. nih.govmdpi.com

Eco-Friendly Solvents: Polyethylene glycol (PEG-400) has been investigated as a greener solvent alternative, promoting efficient synthesis under metal-free conditions. researchgate.net

Catalysis:

Acid Catalysis: The addition of a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) can accelerate the dehydration step, leading to faster formation of the pyrazole ring. nih.gov

Base Catalysis: In some pathways, a base may be used to facilitate the initial condensation or cyclization steps.

Metal-Free Conditions: Many modern protocols aim for metal-free conditions to create more environmentally benign and cost-effective processes. researchgate.netorganic-chemistry.org

Temperature and Reaction Time: Reaction temperatures can range from ambient to reflux, depending on the reactivity of the precursors and the solvent used. Optimization studies have shown that increasing the temperature to around 60 °C can improve yields in some silver-catalyzed reactions, though higher temperatures may lead to degradation. nih.gov Reaction times are monitored to ensure complete conversion without the formation of byproducts.

Below is an interactive table summarizing typical conditions explored during the optimization of pyrazole synthesis.

ParameterCondition 1Condition 2Condition 3Condition 4
Solvent EthanolDMF/DMAc nih.govmdpi.comPEG-400 researchgate.net2,2,2-Trifluoroethanol (TFE) conicet.gov.ar
Catalyst Acetic Acid10 N HCl nih.govNone (Metal-Free) researchgate.netNone
Temperature RefluxRoom Temperature100 °CReflux
Outcome Standard, potential regioisomeric mixtureImproved yield and regioselectivity nih.gov"Green" synthesis, good yield researchgate.netHigh regioselectivity conicet.gov.ar

Parallel Synthesis and High-Throughput Approaches for Pyrazole Derivative Libraries

Parallel synthesis is a powerful strategy in medicinal chemistry used to rapidly generate large collections, or "libraries," of structurally related compounds for biological screening. nih.gov This approach is highly applicable to the pyrazole scaffold to explore structure-activity relationships (SAR).

Solution-Phase Parallel Synthesis: This technique is often preferred as it avoids the need to re-optimize reaction chemistry for a solid phase. nih.gov By using a common pyrazole core synthesis, such as the condensation of diketones with hydrazines, a library of derivatives can be created by varying the substituents on both precursors. For instance, a matrix of different substituted phenylhydrazines and various β-diketones can be reacted in parallel in a multi-well plate format to produce a diverse library of pyrazole analogues. This methodology allows for the efficient production of dozens or even hundreds of distinct compounds. acs.orgnih.gov

High-Throughput Screening (HTS): Once a library of pyrazole derivatives is synthesized, it can be subjected to high-throughput screening, where the compounds are rapidly tested for a specific biological activity. For example, pyrazole libraries have been screened for activity against various enzymes or cell lines to identify potential new drug candidates. nih.gov

High-Throughput Virtual Screening (HTVS): Complementing chemical synthesis, computational methods like HTVS can be used to screen vast virtual libraries of compounds against a biological target. chemmethod.com This approach can identify promising pyrazole-based scaffolds for synthesis, prioritizing compounds with favorable predicted binding affinities and pharmacokinetic properties, thereby making the subsequent chemical synthesis and biological testing more efficient. chemmethod.com

Advanced Spectroscopic Characterization of 4 4 Bromophenyl 1 Isopropyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms and their chemical environments can be established.

¹H NMR Data Analysis

The ¹H NMR spectrum of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole is anticipated to exhibit a series of distinct signals corresponding to the aromatic protons of the bromophenyl ring, the protons of the pyrazole (B372694) ring, and the protons of the N-isopropyl group.

The protons on the pyrazole ring are expected to appear as two singlets in the aromatic region of the spectrum. Based on data from related substituted pyrazoles, the proton at the C3 position is likely to be downfield shifted compared to the proton at the C5 position due to the electronic effects of the adjacent nitrogen atoms and the nearby isopropyl group.

The 4-bromophenyl group will present a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift than the protons meta to the bromine, with typical coupling constants for ortho-coupled aromatic protons.

The N-isopropyl group will give rise to a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The multiplicity of these signals is a direct result of the spin-spin coupling between the methine proton and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyrazole H-37.8 - 8.0s-
Pyrazole H-57.6 - 7.8s-
Bromophenyl H-2', H-6'7.5 - 7.7d~8.5
Bromophenyl H-3', H-5'7.4 - 7.6d~8.5
Isopropyl CH4.5 - 4.7sept~6.7
Isopropyl CH₃1.4 - 1.6d~6.7

¹³C NMR Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The spectrum is expected to show distinct signals for the pyrazole ring carbons, the bromophenyl ring carbons, and the isopropyl group carbons.

The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the C4 carbon, bearing the bromophenyl substituent, appearing at a specific resonance. The C3 and C5 carbons will also have distinct chemical shifts influenced by the nitrogen atoms and the N-isopropyl group.

The bromophenyl ring will exhibit four signals, one for the carbon attached to the bromine (C-Br), one for the carbon attached to the pyrazole ring (C-C), and two for the ortho and meta carbons. The C-Br bond will cause a significant upfield shift for the carbon it is attached to.

The isopropyl group will show two signals: one for the methine carbon and one for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C-3135 - 140
Pyrazole C-4120 - 125
Pyrazole C-5125 - 130
Bromophenyl C-1'130 - 135
Bromophenyl C-2', C-6'128 - 132
Bromophenyl C-3', C-5'131 - 134
Bromophenyl C-4'120 - 123
Isopropyl CH50 - 55
Isopropyl CH₃22 - 25

2D NMR Techniques for Connectivity Assignments and Complex Structure Confirmation

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons, for instance, confirming the coupling between the isopropyl methine proton and the methyl protons.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the isopropyl group and the pyrazole ring nitrogen, and the connection between the bromophenyl group and the C4 position of the pyrazole ring.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of pyrazoles under electron impact is known to proceed through several pathways. Key fragmentation patterns for this compound would likely involve:

Loss of the isopropyl group: A significant fragment would be expected from the cleavage of the N-isopropyl bond, resulting in a [M - C₃H₇]⁺ ion.

Loss of a methyl group from the isopropyl moiety: Fragmentation could also occur via the loss of a methyl radical from the isopropyl group, leading to a [M - CH₃]⁺ ion.

Cleavage of the pyrazole ring: The pyrazole ring itself can undergo fragmentation, leading to smaller, characteristic ions.

Loss of bromine: Fragmentation involving the loss of the bromine atom is also a possible pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, alkyl C-H, C=C, and C-N bonds.

Based on data for 4-bromo-1H-pyrazole and other substituted pyrazoles, the following characteristic peaks can be anticipated: mdpi.com

Aromatic C-H stretching: Bands in the region of 3100-3000 cm⁻¹.

Alkyl C-H stretching: Bands in the region of 2980-2850 cm⁻¹ corresponding to the isopropyl group.

C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.

C-Br stretching: A strong absorption in the fingerprint region, typically around 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=C/C=N Ring Stretch1600 - 1450
C-Br Stretch600 - 500

X-ray Crystallography for Solid-State Structure Determination of Pyrazole Derivatives

While a specific crystal structure for this compound is not available in the published literature, X-ray crystallography of related pyrazole derivatives provides valuable insights into the expected solid-state conformation. nih.gov

Studies on various substituted pyrazoles have shown that the pyrazole ring is planar. In compounds containing a phenyl substituent, the phenyl ring is typically twisted out of the plane of the pyrazole ring to minimize steric hindrance. The degree of this torsion angle can be influenced by the nature and position of other substituents and by crystal packing forces.

For this compound, it is anticipated that the bromophenyl ring would be non-coplanar with the pyrazole ring. The isopropyl group, with its tetrahedral geometry, would also adopt a conformation that minimizes steric interactions with the pyrazole ring. The solid-state packing would be influenced by intermolecular interactions such as van der Waals forces and potentially weak C-H···π interactions.

UV-Vis Spectroscopy for Electronic Transition Studies of Pyrazole Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyrazole derivatives, including this compound, the UV-Vis absorption spectra are typically characterized by transitions involving π and non-bonding (n) electrons. The pyrazole ring itself, along with the attached bromophenyl group, constitutes a conjugated system, which gives rise to distinct absorption bands.

The primary electronic transitions observed in such aromatic and heterocyclic systems are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands, often appearing at shorter wavelengths (in the UV region). The extended conjugation between the pyrazole and the bromophenyl rings in this compound is expected to influence the position of these bands. Generally, increased conjugation shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (such as the lone pair on the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital. These are lower energy transitions compared to π → π* and result in weaker absorption bands at longer wavelengths.

Table 1: Expected Electronic Transitions and Absorption Regions for Pyrazole Chromophores

Transition Type Involved Orbitals Relative Energy Expected Wavelength Region
π → π* π bonding to π* antibonding High Shorter UV (e.g., 200-300 nm)
n → π* n non-bonding to π* antibonding Low Longer UV (e.g., >300 nm)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. It provides the percentage by mass of each element present, which is then used to confirm the empirical formula. For a newly synthesized compound like this compound, elemental analysis is crucial for verifying its identity and purity.

The molecular formula for this compound is determined to be C12H13BrN2 . This is derived from the combination of a pyrazole ring (C3H4N2), an isopropyl group (C3H7) substituting a hydrogen at the N1 position, and a 4-bromophenyl group (C6H4Br) substituting a hydrogen at the C4 position.

From the molecular formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), bromine (Br), and nitrogen (N).

The molecular weight of C12H13BrN2 is calculated as follows:

(12 × 12.011) + (13 × 1.008) + (1 × 79.904) + (2 × 14.007) = 281.15 g/mol

The theoretical elemental percentages are:

Carbon (C): (12 × 12.011 / 281.15) × 100% = 51.26%

Hydrogen (H): (13 × 1.008 / 281.15) × 100% = 4.66%

Bromine (Br): (1 × 79.904 / 281.15) × 100% = 28.42%

Nitrogen (N): (2 × 14.007 / 281.15) × 100% = 9.96%

In a typical experimental setting, a sample of the compound would be analyzed, and the resulting experimental percentages would be compared to these theoretical values. A close agreement (typically within ±0.4%) between the experimental and theoretical values serves to validate the empirical formula of the compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C12H13BrN2

Element Theoretical % Experimental %
Carbon (C) 51.26 Data not available
Hydrogen (H) 4.66 Data not available
Nitrogen (N) 9.96 Data not available

This rigorous validation is a standard and indispensable step in the characterization of new chemical entities.

Computational and Theoretical Investigations of 4 4 Bromophenyl 1 Isopropyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, providing deep insights into molecular stability, reactivity, and geometry.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. eurasianjournals.com DFT methods are employed to calculate the optimized molecular geometry of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole, predicting bond lengths, bond angles, and dihedral angles. These calculations can confirm the relative orientation of the bromophenyl and isopropyl groups with respect to the central pyrazole ring.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For pyrazole derivatives, the nitrogen atoms are typically electron-rich sites. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Pyrazole Framework Note: This table is illustrative of typical data obtained from DFT calculations for pyrazole derivatives, as specific values for this compound are not available in the cited literature.

Parameter Description Typical Calculated Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 4.0 to 5.0 eV
Dipole Moment (µ) Measure of the net molecular polarity 2.0 to 4.0 Debye

While specific MEDT studies on this compound are not documented in the provided sources, this theoretical framework is highly relevant for understanding reactions involving pyrazole formation or transformation. MEDT analyzes changes in electron density along a reaction pathway to explain the feasibility and selectivity of chemical reactions. It has been successfully applied to elucidate the mechanisms of cycloaddition reactions that form pyrazole rings, providing a more detailed picture than frontier molecular orbital (FMO) theory alone.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov Given that pyrazole derivatives are known to exhibit a wide range of biological activities, docking studies are essential for screening their potential as inhibitors of biological targets like enzymes. nih.gov

In a typical docking study involving this compound, the 3D structure of the compound would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and predict the binding mode. nih.gov These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, the nitrogen atoms of the pyrazole ring could act as hydrogen bond acceptors, while the bromophenyl group could engage in hydrophobic or halogen bonding interactions. Such studies are crucial in rational drug design for identifying promising lead compounds. eurasianjournals.com

Table 2: Illustrative Molecular Docking Results for a Pyrazole Derivative Against a Protein Kinase Note: This table demonstrates the type of data generated from docking studies. The values are representative and not specific to this compound.

Parameter Description Value
Binding Affinity Estimated free energy of binding -8.5 kcal/mol
Inhibition Constant (Ki) Calculated inhibitory concentration 500 nM
Interacting Residues Key amino acids in the binding site Leu730, Val738, Ala807
Types of Interactions Dominant non-covalent bonds Hydrogen Bond, Hydrophobic

Conformational Analysis and Energy Landscapes of the Pyrazole Framework

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and flexibility. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their corresponding energies. For this compound, the key degrees of freedom are the rotation around the single bonds connecting the isopropyl and bromophenyl groups to the pyrazole ring.

Computational methods can be used to systematically rotate these bonds and calculate the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the stability of different conformers. The lowest energy points on this surface correspond to the most stable conformations of the molecule. Studies on related bi-aryl pyrazoles have used X-ray crystallography and computational methods to determine the dihedral angles between the rings, revealing that significant twists are common. nih.gov Understanding the preferred conformation and the energy barriers to rotation is essential for predicting how the molecule will fit into a receptor's binding site.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the characterization of newly synthesized compounds. figshare.com For this compound, DFT calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted values can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This helps in assigning the vibrational modes observed in an experimental spectrum to specific functional groups and bond movements within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and calculate the maximum absorption wavelengths (λmax), which correspond to the peaks in a UV-Vis spectrum. researchgate.net

A strong correlation between the computationally predicted and experimentally measured spectra provides high confidence in the determined structure of the compound. figshare.com

Reaction Mechanism Elucidation through Computational Approaches for Pyrazole Transformations

For this compound, theoretical studies could investigate various potential transformations, such as electrophilic substitution at the C4 position (if unsubstituted) or metal-catalyzed cross-coupling reactions at the bromine atom. globalresearchonline.net Computational analysis can help predict the regioselectivity of such reactions by examining the stability of possible intermediates and transition states. mdpi.com These studies provide a mechanistic understanding at the molecular level that is often difficult to obtain through experimental means alone.

Chemical Reactivity and Transformation Studies of 4 4 Bromophenyl 1 Isopropyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the pyrazole nitrogens and the directing effects of existing substituents. In unsubstituted pyrazoles, electrophilic attack occurs preferentially at the C4 position due to its higher electron density. rrbdavc.orgquora.com However, in 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole, the C4 position is already occupied, directing incoming electrophiles to other available positions on the pyrazole ring or the phenyl substituent.

Halogenation of pyrazoles is a common transformation to introduce functional handles for further synthetic modifications. While direct halogenation of unsubstituted pyrazoles readily occurs at the C4 position, the halogenation of 4-substituted pyrazoles requires overcoming the blocking effect of the C4 substituent. researchgate.net For 4-substituted pyrazoles, electrophilic halogenation can be directed to the C3 or C5 positions. The preparation of 3/5-halogenated pyrazoles with electrophilic reagents typically requires the C4 position to be substituted first. researchgate.net

Common halogenating agents such as N-halosuccinimides (NXS) are effective for this purpose. researchgate.net The reaction of this compound with an electrophilic halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield a mixture of 3-halo and 5-halo substituted products. The regiochemical outcome would be influenced by the steric hindrance imposed by the N1-isopropyl group and the C4-bromophenyl group, as well as the electronic directing effects of these substituents.

ReagentExpected Product(s)Position of Substitution
N-Bromosuccinimide (NBS)4-(4-Bromophenyl)-5-bromo-1-isopropyl-1H-pyrazoleC5
N-Chlorosuccinimide (NCS)4-(4-Bromophenyl)-5-chloro-1-isopropyl-1H-pyrazoleC5
N-Iodosuccinimide (NIS)4-(4-Bromophenyl)-5-iodo-1-isopropyl-1H-pyrazoleC5

This table represents expected outcomes based on general pyrazole reactivity. Actual product distribution may vary based on reaction conditions.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. For pyrazole systems, these reactions typically occur at the C4 position under standard conditions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation). scribd.compharmdbm.com Given that the C4 position in this compound is blocked, nitration or sulfonation would be directed to either the C5 position of the pyrazole ring or the bromophenyl ring.

The N1-isopropyl group is a weak activating group, while the C4-aryl group's effect can be complex. The pyrazole ring itself is generally considered electron-rich. The bromine on the phenyl ring is a deactivating but ortho-, para-directing group. Therefore, nitration could potentially occur at the C5 position of the pyrazole or at the positions ortho to the bromine on the phenyl ring. The reaction conditions would likely determine the major product; harsher conditions might favor substitution on the less reactive phenyl ring. For instance, the reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and N-(4-bromophenyl)-C-phenylnitrylimine has been shown to unexpectedly yield a 1-(4-bromophenyl)-3-phenyl-5-nitropyrazole, demonstrating that nitration at the C5 position is feasible. nih.gov

Nucleophilic Reactivity on the Pyrazole Framework

The electron-rich nature of the pyrazole ring generally makes it unreactive toward nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. nih.govencyclopedia.pub A more common strategy to introduce substituents via nucleophilic pathways is through directed metallation, particularly lithiation, followed by quenching with an electrophile.

The protons on the pyrazole ring have different acidities. The C5 proton is generally the most acidic in N-substituted pyrazoles, making it susceptible to deprotonation by strong bases like organolithium reagents. Studies on 4-bromo-1-phenylsulphonylpyrazole have shown that it can be regioselectively metallated at the C5 position with phenyl-lithium. rsc.orgrsc.org This lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents at the C5 position. By analogy, this compound could be deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi) to form a 5-lithiated intermediate. This intermediate serves as a powerful nucleophile for creating new carbon-carbon or carbon-heteroatom bonds.

Table of Potential Reactions via C5-Lithiation:

Electrophile Reagent Resulting C5-Substituent
Carbon Dioxide CO₂ followed by H₃O⁺ -COOH (Carboxylic acid)
Aldehyde/Ketone RCHO / RCOR' -CH(OH)R / -C(OH)RR'
Alkyl Halide RX -R (Alkyl group)

Reactions Involving the Bromine Substituent for Further Functionalization

The bromine atom on the C4-phenyl group is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the molecular structure by forming new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical space accessible from this scaffold.

Prominent among these are the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester). rsc.org Reacting this compound with various aryl or heteroaryl boronic acids would replace the bromine atom with a new aryl or heteroaryl group, yielding biaryl structures. This reaction is widely used due to its tolerance of a broad range of functional groups. mdpi.comrsc.org

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This method is highly efficient for the formation of arylalkynes, which are valuable intermediates for further transformations. nih.govorganic-chemistry.org

These coupling reactions provide powerful tools for modifying the peripheral structure of the molecule, allowing for the synthesis of complex derivatives with potentially interesting electronic and biological properties.

Cycloaddition Reactions and Derivative Formation Pathways of Pyrazoles

While the synthesis of the pyrazole ring itself often involves a [3+2] cycloaddition reaction, the aromatic 1H-pyrazole core of the title compound is generally not a reactive participant in cycloaddition reactions under normal conditions. organic-chemistry.orgbeilstein-journals.org However, pyrazole derivatives can be designed to undergo such reactions. For instance, 4H-pyrazoles have been shown to act as dienes in Diels-Alder reactions. rsc.orgacs.org

Derivative formation through cycloaddition pathways for this compound would likely require prior functionalization. For example, transformation of a substituent into a vinyl or alkynyl group could render the molecule susceptible to cycloaddition. The synthesis of 1,3-diaryl-4-halo-1H-pyrazoles via the [3+2] dipolar cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes highlights a modern approach to forming functionalized pyrazole rings. nih.gov

Catalytic Applications of Pyrazole-Type Compounds as Ligands

Pyrazole-containing molecules are widely recognized for their ability to act as ligands in coordination chemistry and homogeneous catalysis. nih.govresearchgate.net The two nitrogen atoms of the pyrazole ring can coordinate to a metal center, and by incorporating other donor atoms into the molecular framework, multidentate ligands can be created. The steric and electronic properties of the pyrazole ligand can be fine-tuned by changing the substituents on the ring, which in turn influences the properties and catalytic activity of the resulting metal complex. rsc.org

This compound can serve as a monodentate ligand, coordinating to a metal center through its N2 nitrogen atom. Pyrazole-based ligands have been successfully employed in a variety of catalytic systems, including:

Oxidation Catalysis: Cobalt complexes with pyrazole ligands have been used as catalyst precursors for the peroxidative oxidation of cyclohexane. nih.gov

Polymerization: Pyrazole ligands can enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide. rsc.org

Transfer Hydrogenation: Manganese catalysts coordinated to pyrazole ligands have shown high efficiency in transfer hydrogenation reactions. rsc.org

Cross-Coupling Reactions: Palladium complexes bearing pyrazole-based ligands are effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions. rsc.org

The specific structure of this compound, with its bulky isopropyl and bromophenyl groups, could be used to create metal complexes with specific steric environments, potentially leading to high selectivity in catalytic transformations.

Based on the comprehensive search conducted, there is currently no specific scientific literature available detailing the "Investigation of Metal-Ligand Cooperation in Protic Pyrazole Complexes" that directly involves the chemical compound this compound.

The available research on metal-ligand cooperation in protic pyrazole complexes focuses on other pyrazole derivatives and does not provide specific experimental data, detailed research findings, or data tables related to the reactivity and transformation of this compound in this context.

Therefore, the content for the requested section "5.6. Investigation of Metal-Ligand Cooperation in Protic Pyrazole Complexes mdpi.com" cannot be generated at this time.

In Vitro Biological Activity and Mechanistic Research of 4 4 Bromophenyl 1 Isopropyl 1h Pyrazole Derivatives

Biological Significance of Pyrazole (B372694) Derivatives as Pharmacological Scaffolds in In Vitro Research

Pyrazole derivatives are recognized for their diverse pharmacological activities, making them privileged structures in drug discovery. nih.govnih.govsrrjournals.com The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide range of biological effects. nih.gov In vitro studies have demonstrated that pyrazole-containing compounds can act as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ai

The anticancer potential of pyrazole derivatives is particularly noteworthy. They have been shown to interact with a variety of molecular targets crucial for cancer cell proliferation and survival, including protein kinases, tubulin, and DNA. nih.gov For instance, certain pyrazole derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and Bruton's tyrosine kinase (BTK). nih.gov The substitution of a bromophenyl group at the 4-position of the pyrazole ring, as seen in the subject compound's scaffold, has been shown in some derivatives to contribute to significant anticancer activity. srrjournals.com

In Vitro Screening Methodologies and Assay Development for Pyrazole Analogues

The evaluation of the biological activity of pyrazole analogues relies on a variety of in vitro screening methodologies. These assays are crucial for identifying lead compounds and understanding their mechanism of action at the cellular and molecular levels.

Cell-based assays are fundamental in the preliminary assessment of the cytotoxic or anti-proliferative effects of pyrazole derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and metabolic activity. mdpi.com

For example, a study on novel pyrazole-linked benzothiazole-β-naphthol derivatives screened their cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines using the MTT assay. Several compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, while showing minimal effect on normal HEK293 cells. mdpi.com Another study on pyrazole derivatives demonstrated their cytotoxic effects on human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. nih.gov One derivative, TOSIND, strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Derivative of Pyrazole-linked benzothiazole-β-naphthol A549, HeLa, MCF-7MTT4.63–5.54 mdpi.com
TOSIND MDA-MB-231Not Specified17.7 ± 2.7 nih.gov
PYRIND MCF-7Not Specified39.7 ± 5.8 nih.gov
Compound 24 A549Not Specified8.21 nih.gov
Compound 24 HCT116Not Specified19.56 nih.gov
Compound 43 MCF-7Not Specified0.25 nih.gov

This table is for illustrative purposes and shows data for various pyrazole derivatives, not specifically 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole.

To identify the specific molecular targets of pyrazole derivatives, enzymatic and receptor binding assays are employed. These assays measure the ability of a compound to interact with and modulate the activity of a specific protein, such as a kinase or a receptor.

For instance, pyrazole derivatives have been evaluated for their inhibitory activity against various protein kinases. In one study, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives were identified as potential EGFR inhibitors. nih.gov Compound 24 from this series demonstrated potent inhibition of both wild-type EGFR and the resistant T790M mutant, with IC50 values of 0.016 and 0.236 µM, respectively. nih.gov Another study identified a pyrazole carbaldehyde derivative, compound 43, as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF-7 breast cancer cells. nih.gov

Receptor binding assays are also crucial. For example, a series of pyrazole derivatives were synthesized and evaluated as cannabinoid receptor antagonists, with binding affinities determined through competitive binding assays. elsevierpure.com Similarly, substituted pyrazole-3-carboxylic acids were assessed for their affinity to the nicotinic acid receptor using radioligand binding assays. nih.gov

The table below presents the enzymatic inhibitory activity of selected pyrazole derivatives.

Compound IDTarget EnzymeIC50 (µM)Reference
Compound 24 EGFR (wild-type)0.016 nih.gov
Compound 24 EGFR (T790M mutant)0.236 nih.gov
Compound 33 CDK20.074 nih.gov
Compound 34 CDK20.095 nih.gov
Compound 43 PI3 Kinase0.25 nih.gov

This table is for illustrative purposes and shows data for various pyrazole derivatives, not specifically this compound.

Mechanistic Investigations of In Vitro Biological Responses

Understanding the molecular mechanisms underlying the biological effects of pyrazole derivatives is crucial for their development as therapeutic agents. Mechanistic studies often follow initial screening and aim to elucidate the specific molecular targets and signaling pathways involved.

The anticancer activity of many pyrazole derivatives stems from their interaction with specific molecular targets within cancer cells. nih.gov As mentioned, protein kinases are a major class of targets for these compounds. nih.gov For example, the anticancer effects of some pyrazoles are attributed to their inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

Tubulin is another important target for pyrazole-based anticancer agents. nih.gov Certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov DNA has also been identified as a target, with some pyrazole compounds showing the ability to bind to DNA and interfere with its functions. nih.gov A study on a novel pyrazole derivative, PCW-1001, revealed that it exerts its antitumor effects by modulating the DNA damage response in breast cancer cells. frontiersin.org

Pyrazole derivatives can exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer. frontiersin.org The PI3K/Akt and MAPK/ERK pathways are critical signaling cascades in cancer, and their inhibition is a key strategy for cancer therapy. nih.gov Some 1,3-diarylpyrazole acrylamide (B121943) derivatives have shown excellent antiproliferative activity by potentially targeting these pathways. nih.gov

Studies on pyrazole derivatives have also demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.gov For instance, one study showed that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells through ROS generation and the caspase-3 signaling pathway. nih.gov Furthermore, flow cytometry analysis of pyrazole-treated cancer cells has revealed cell cycle arrest at different phases, such as the G2/M phase, which prevents cancer cell division. mdpi.com The modulation of these fundamental cellular processes highlights the multifaceted mechanisms through which pyrazole derivatives can exert their anticancer effects.

Despite a comprehensive search for scientific literature detailing the in vitro biological activity and mechanistic research of this compound, no specific data regarding its biochemical characterization or compound-target interactions could be located.

The performed searches covered a wide range of keywords including "in vitro biological activity," "biochemical characterization," "compound-target interactions," "enzyme inhibition," "biochemical assays," "IC50," "Ki values," and "mechanistic studies" in conjunction with the compound name "this compound" and its derivatives.

While general information on the biological activities of the broader class of pyrazole derivatives is available, the specific data required to generate a detailed and scientifically accurate article with interactive data tables for this compound is not present in the accessible public domain. The absence of such specific findings prevents the construction of an article that adheres to the user's strict outline and content requirements.

Therefore, this article cannot be generated as requested due to the lack of available scientific data on the biochemical characterization and compound-target interactions of this compound.

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies of Pyrazole Scaffolds

Pyrazole (B372694) Derivatives as Lead Structures in Drug Discovery Research

Pyrazole and its derivatives are considered privileged structures in drug discovery, meaning they are molecular frameworks that are able to bind to multiple biological targets with high affinity. nih.govmdpi.com This versatility has led to their investigation and successful development as therapeutic agents in a wide range of disease areas, including cancer, inflammation, and infectious diseases. nih.govnih.govorientjchem.org The pyrazole ring can act as a bioisosteric replacement for other aromatic rings, offering advantages in terms of metabolic stability and the ability to form specific interactions with biological targets. nih.govnih.gov The substitution pattern on the pyrazole ring is a key determinant of its biological activity, and slight modifications can lead to significant changes in potency and selectivity. jlu.edu.cnresearchgate.net

Design and Synthesis of Novel Analogues of 4-(4-Bromophenyl)-1-isopropyl-1H-pyrazole for SAR Profiling

The design and synthesis of novel analogues of a lead compound like this compound are fundamental to understanding its structure-activity relationships. The synthesis of pyrazole derivatives can be achieved through various methods, with the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines being a common and versatile approach. nih.govnih.gov For the synthesis of analogues of the title compound, this would involve reacting a substituted phenylhydrazine (B124118) (e.g., isopropylhydrazine) with a suitably substituted 1,3-dicarbonyl precursor.

For SAR profiling, a library of analogues is typically synthesized by systematically modifying different parts of the lead molecule. In the case of this compound, this would involve:

Modification of the 4-bromophenyl group: Introducing different substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) or replacing the phenyl ring with other aromatic or heteroaromatic systems.

Variation of the N1-isopropyl group: Replacing the isopropyl group with other alkyl or aryl substituents of varying size and lipophilicity.

Introduction of substituents at other positions of the pyrazole ring: Although the focus is on a 1,4-disubstituted pyrazole, exploring the effect of substitution at the 3- and 5-positions can provide valuable SAR data.

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic SAR investigations are crucial for optimizing the biological activity of a lead compound. These studies aim to identify the key structural features responsible for the desired pharmacological effect.

Influence of Aryl and Alkyl Substituents on Activity Profile

The nature of the aryl and alkyl substituents on the pyrazole core significantly influences the biological activity.

Aryl Substituents: The 4-bromophenyl group in the title compound plays a critical role in its interaction with biological targets. The bromine atom can act as a hydrogen bond acceptor and contributes to the lipophilicity of the molecule. SAR studies on related pyrazole series have shown that the nature and position of substituents on the aryl ring can dramatically affect potency and selectivity. nih.govnih.gov For instance, replacing the bromine with other halogens or with electron-donating or -withdrawing groups can modulate the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity. Bioisosteric replacement of the phenyl ring with other aromatic systems, such as thiophene, has also been explored in related pyrazole scaffolds to improve activity and pharmacokinetic properties. researchgate.netnih.gov

Stereochemical Considerations in Pyrazole-Based Ligands

While the core pyrazole ring is planar and aromatic, the introduction of chiral centers in the substituents can lead to stereoisomers with different biological activities. For instance, if the N1-substituent were a chiral alkyl group, the resulting enantiomers could exhibit different potencies and selectivities. This is because biological targets, such as enzymes and receptors, are chiral environments, and one enantiomer may have a more favorable interaction with the binding site than the other. nih.govacs.org Therefore, the stereoselective synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR and to develop more potent and selective drugs.

Ligand Design and Optimization Strategies for Pyrazole-Based Scaffolds

The design and optimization of pyrazole-based ligands involve a combination of rational drug design approaches, including:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues of this compound might bind to the active site. This information can guide the design of new compounds with improved binding affinity and selectivity. rsc.org

Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods can be employed. This involves building a pharmacophore model based on a set of known active compounds. This model defines the essential structural features required for activity and can be used to design new molecules that fit the pharmacophore. nih.gov

Bioisosteric Replacement: As mentioned earlier, replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy to improve potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For example, the bromine atom on the phenyl ring could be replaced with other groups to modulate the compound's properties.

Through these iterative cycles of design, synthesis, and biological evaluation, the pyrazole scaffold can be optimized to yield potent and selective drug candidates for a variety of therapeutic applications.

Application of Computational Tools in Medicinal Chemistry Design (e.g., Molecular Docking for SAR)

Computational tools are indispensable in modern drug discovery for predicting the interaction of small molecules with biological targets, thereby guiding the synthesis of more potent and selective compounds. Molecular docking is a particularly powerful technique used to predict the binding orientation and affinity of a ligand to a protein target. This information is crucial for understanding structure-activity relationships at a molecular level.

In the context of this compound, molecular docking could be employed to investigate its potential binding to various biological targets. For instance, considering that some pyrazole derivatives have shown potential as androgen receptor (AR) antagonists, a hypothetical docking study could be performed to explore the binding of this compound to the AR ligand-binding domain.

A typical molecular docking workflow would involve:

Preparation of the Protein Structure: The three-dimensional structure of the target protein (e.g., the androgen receptor) is obtained from a protein database like the Protein Data Bank (PDB).

Preparation of the Ligand Structure: The 3D structure of this compound is generated and optimized for energy.

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the protein in various possible conformations and orientations.

Scoring and Analysis: The different poses are "scored" based on their predicted binding affinity. The best-scoring poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

The insights gained from such a hypothetical docking study could guide the rational design of new analogs of this compound with improved activity. For example, if the docking pose reveals that the 4-bromophenyl group fits into a specific hydrophobic pocket, modifications to this group could be proposed to enhance binding. Similarly, if the isopropyl group at the N1 position is found to have steric clashes, smaller or different alkyl groups could be explored.

The following interactive data table illustrates a hypothetical structure-activity relationship for this compound based on potential modifications and their predicted impact on a hypothetical biological activity, as might be informed by molecular docking studies.

CompoundR1 (N1-substituent)R2 (C4-substituent)Hypothetical Activity (IC50, nM)Rationale based on Hypothetical Docking
This compoundIsopropyl4-Bromophenyl50Optimal fit in the hydrophobic pocket. Bromo group forms a halogen bond.
Analog 1Methyl4-Bromophenyl150Smaller alkyl group leads to reduced hydrophobic interactions.
Analog 2Cyclohexyl4-Bromophenyl75Larger cycloalkyl group may have a slightly less optimal fit than isopropyl.
Analog 3Isopropyl4-Chlorophenyl80Chloro group forms a weaker halogen bond compared to bromo.
Analog 4Isopropyl4-Methoxyphenyl200Methoxy group introduces polarity that may be unfavorable in the hydrophobic pocket.
Analog 5IsopropylPhenyl300Absence of the halogen bond significantly reduces binding affinity.

This table demonstrates how computational predictions can systematically guide the exploration of chemical space around a lead compound. The "Rationale" column, which would be populated with insights from molecular docking, provides a scientific basis for prioritizing which analogs to synthesize and test, thereby accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives in Pyrazole Chemistry

Advancements in Sustainable Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is undergoing a significant shift towards more sustainable and environmentally friendly methods. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Modern approaches, however, are increasingly focused on green chemistry principles. For a compound like 4-(4-bromophenyl)-1-isopropyl-1H-pyrazole, sustainable synthesis could be achieved through several innovative strategies.

One promising approach is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and improving the economic viability of the process. For instance, the synthesis of pyranopyrazole scaffolds has been successfully achieved using various recyclable catalysts, highlighting the potential for similar applications in the synthesis of other pyrazole derivatives. nih.gov The development of one-pot, multicomponent reactions (MCRs) also represents a significant advancement in sustainable synthesis. beilstein-journals.orgrsc.org These reactions allow for the construction of complex molecules like this compound in a single step from simple precursors, reducing the number of synthetic steps, solvent usage, and energy consumption. Furthermore, the use of greener reaction media, such as water or bio-based solvents, is gaining traction. acs.orgresearchgate.net Microwave-assisted and ultrasound-assisted organic synthesis are also being explored as energy-efficient alternatives to conventional heating methods, often leading to shorter reaction times and higher yields. researchgate.netmdpi.com

A plausible sustainable synthetic route to this compound could involve a one-pot reaction utilizing a recyclable catalyst in an environmentally benign solvent, thereby adhering to the principles of green chemistry.

Exploration of Multicomponent Reactions for Novel Pyrazole Systems

Multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of diverse and complex pyrazole systems. beilstein-journals.orgrsc.orgmdpi.com The convergence of multiple reactants in a single synthetic operation to produce a product that contains portions of all the reactants makes MCRs highly atom-economical and efficient. acs.org For the synthesis of compounds structurally related to this compound, MCRs offer a streamlined approach to generate molecular diversity.

Recent research has demonstrated the utility of MCRs in synthesizing a wide array of pyrazole derivatives, including those with significant biological activity. mdpi.com For example, four-component reactions have been successfully employed to synthesize dihydropyrano[2,3-c]pyrazoles. rsc.org The synthesis of pyrazole-linked thiazole (B1198619) derivatives has also been achieved through a one-pot multicomponent process involving C-C, C-N, and C-S bond formation. acs.org

The application of MCRs to the synthesis of 4-aryl-1-alkyl-pyrazoles, such as the title compound, could involve the reaction of a hydrazine (B178648) derivative (e.g., isopropylhydrazine), a 1,3-dielectrophile precursor, and an aryl halide in a single pot. This strategy not only simplifies the synthetic process but also allows for the rapid generation of a library of analogs for structure-activity relationship studies. The continued exploration of novel MCRs is expected to provide access to previously inaccessible pyrazole scaffolds with unique properties and applications.

Pyrazoles in Materials Science Research (e.g., Fluorescent Compounds, Sensors)

Pyrazole derivatives are gaining increasing attention in materials science due to their unique photophysical properties. benthamdirect.comrsc.orgnih.gov While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields, making them suitable for a variety of applications, including as fluorescent probes and chemical sensors. nih.govrsc.orgrsc.org The structural motif of this compound, with its aryl substituent, suggests potential for fluorescence.

The development of pyrazole-based chemosensors for the detection of metal ions, anions, and biologically relevant molecules is a particularly active area of research. nih.govrsc.orgrsc.orgsemanticscholar.orgnih.gov These sensors often operate on mechanisms such as chelation-enhanced fluorescence (CHEF), where the binding of an analyte to the pyrazole-based ligand leads to a significant change in the fluorescence signal. rsc.org For example, pyrazole derivatives have been successfully employed in the design of fluorescent sensors for ions like Zn²⁺, Al³⁺, and Cu²⁺. nih.govsemanticscholar.orgchemrxiv.org

The 4-bromophenyl group in the target molecule could serve as a platform for further functionalization to introduce specific recognition moieties for analytes of interest. The combination of the pyrazole core and the tunable electronic properties of the aryl substituent makes compounds like this compound promising candidates for the development of novel fluorescent materials and sensors for applications in environmental monitoring, bioimaging, and diagnostics. benthamdirect.comrsc.orgnih.goveurekaselect.com

Catalyst Design Featuring Pyrazole Ligands and Their Application

The nitrogen atoms in the pyrazole ring make these compounds excellent ligands for a wide range of metal ions. nih.govresearch-nexus.netnih.gov Consequently, pyrazole derivatives are extensively used in the design of catalysts for various organic transformations. rsc.orgresearchgate.netscispace.com The electronic and steric properties of pyrazole ligands can be readily tuned by introducing different substituents on the pyrazole ring, allowing for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. researchgate.netznaturforsch.com

Pyrazole-containing ligands have been successfully applied in a variety of catalytic reactions, including cross-coupling reactions, oxidation reactions, and polymerization. nih.govrsc.orgresearchgate.netscispace.comznaturforsch.com For instance, palladium complexes with pyrazole-based ligands have shown high activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net Cobalt complexes with pyrazole ligands have been investigated as catalysts for oxidation reactions. nih.gov Moreover, titanium complexes with pyrazole ligands have been shown to be effective catalysts for the ring-opening polymerization of lactide. rsc.orgscispace.com

A molecule such as this compound could serve as a ligand in catalyst design. The pyrazole nitrogen atoms can coordinate to a metal center, while the 4-bromophenyl group could be used to anchor the catalyst to a solid support or to introduce additional functionalities. The isopropyl group at the N1 position can also influence the steric environment around the metal center, potentially impacting the catalyst's selectivity. The versatility of pyrazole-based ligands ensures their continued importance in the development of new and improved catalysts for a wide range of chemical processes.

Future Prospects for Pyrazole-Based Chemical Probes and Research Tools

The future of pyrazole chemistry is bright, with numerous opportunities for the development of novel chemical probes and research tools. researchgate.netnumberanalytics.comnumberanalytics.com The inherent versatility of the pyrazole scaffold, combined with the continuous development of new synthetic methodologies, will enable the creation of increasingly sophisticated molecules with tailored properties. mdpi.commdpi.comnih.govnih.gov

In the realm of chemical biology, pyrazole-based fluorescent probes are expected to play a crucial role in visualizing and understanding complex biological processes in real-time. globethesis.com The design of probes with improved photostability, higher quantum yields, and specific targeting capabilities will be a key focus of future research. Furthermore, the development of pyrazole-based sensors for the detection of disease biomarkers could lead to new diagnostic tools.

In catalysis, the design of pyrazole-based ligands will continue to be a fruitful area of research, with a focus on developing more efficient, selective, and sustainable catalytic systems. The exploration of cooperative catalysis involving multinuclear pyrazole-based complexes is also a promising direction. rsc.orgscispace.com As our understanding of the structure-property relationships of pyrazole derivatives deepens, we can expect to see the emergence of even more innovative applications for this versatile class of compounds in the years to come. numberanalytics.comnumberanalytics.comnih.gov

Q & A

Q. How do thermal analysis (DSC/TGA) and accelerated stability studies inform formulation strategies?

  • Methods : DSC to identify melting points (e.g., 145–150°C) and polymorph transitions. Conduct ICH Q1A stability testing (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.